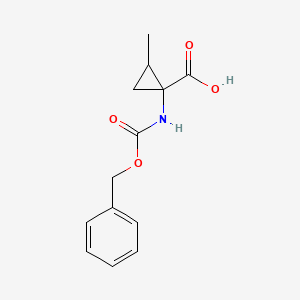
1-Cbz-amino-2-methylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
The synthesis of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes and receptors.
Material Science: Its unique structure makes it a valuable component in the development of new materials with specific properties, such as polymers and resins.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-{[(Benzyloxy)carbonyl]amino}-cyclopropane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.
The uniqueness of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-methyl-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-9-7-13(9,11(15)16)14-12(17)18-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
TWMCPQABOCXLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















